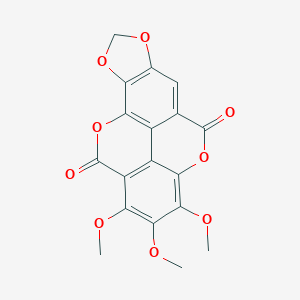
(1)Benzopyrano(5,4,3-cde)(1,3)dioxolo(4,5-h)(1)benzopyran-5,11-dion, 1,2,3-trimethoxy-
Übersicht
Beschreibung
(1)Benzopyrano(5,4,3-cde)(1,3)dioxolo(4,5-h)(1)benzopyran-5,11-dione, 1,2,3-trimethoxy- is a natural product found in Camptotheca acuminata with data available.
Wissenschaftliche Forschungsanwendungen
Antileukämische Aktivität
1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid, ein Derivat der Ellagsäure aus Agrostistachys hookeri, hat sich als wirksam gegen kultivierte P-388-lymphozytäre Leukämiezellen erwiesen . Dies deutet auf mögliche Anwendungen bei der Entwicklung von Antileukämiebehandlungen hin.
Potenzielle Rolle bei der Arzneimittelforschung
Die einzigartige Struktur und biologische Aktivität der Verbindung deuten darauf hin, dass sie eine Rolle bei der Arzneimittelforschung spielen könnte . Viele prominente medizinische Verbindungen mit einem ähnlichen Kern sind auf dem Markt erhältlich, wie z. B. das Antikonvulsivum Rufinamid, das Breitband-Cephalosporin-Antibiotikum Cefatrizin, das Antikrebsmittel Carboxyamidotriazol und das β-Lactam-Antibiotikum Tazobactam .
Organische Synthese
1,2,3-Triazole, die eine ähnliche Struktur wie unsere Zielverbindung aufweisen, sind in der organischen Synthese wichtig . Sie weisen eine hohe chemische Stabilität und ein starkes Dipolmoment auf, wodurch sie in verschiedenen chemischen Reaktionen nützlich sind .
Supramolekulare Chemie
1,2,3-Triazole werden aufgrund ihrer Wasserstoffbrückenbindungsfähigkeit auch in der supramolekularen Chemie eingesetzt . Aufgrund der strukturellen Ähnlichkeit könnte 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid auch auf diesem Gebiet Anwendung finden.
Chemische Biologie
In der chemischen Biologie werden 1,2,3-Triazole für die Biokonjugation und die Fluoreszenzbildgebung eingesetzt . 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid könnte aufgrund seiner ähnlichen Struktur möglicherweise in ähnlichen Anwendungen eingesetzt werden.
Wirkmechanismus
Target of Action
The primary target of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid is P-388 lymphocytic leukemia cells . These cells are a type of cancer cell that originates from lymphocytes, a kind of white blood cell. The compound exhibits activity against these cells, indicating its potential as an anti-cancer agent .
Mode of Action
It is known that the compound exhibits activity against these cells . This suggests that it may interact with these cells in a way that inhibits their growth or induces their death.
Biochemical Pathways
Given its activity against p-388 lymphocytic leukemia cells , it is likely that it impacts pathways related to cell growth and survival.
Result of Action
The result of the action of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid is the inhibition of P-388 lymphocytic leukemia cells . This suggests that the compound may have anti-cancer properties, specifically against this type of leukemia.
Eigenschaften
IUPAC Name |
12,13,14-trimethoxy-3,5,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),7,11,13,15(19)-hexaene-9,16-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O9/c1-21-12-10-9-8-6(17(19)26-14(9)16(23-3)15(12)22-2)4-7-11(25-5-24-7)13(8)27-18(10)20/h4H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLURXJDJDJYQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C3=C1C(=O)OC4=C3C(=CC5=C4OCO5)C(=O)O2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20219319 | |
| Record name | 3,4,5-O-Trimethyl-3',4'-O,O-methylidineflavellagic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20219319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69251-99-6 | |
| Record name | 3,4,5-O-Trimethyl-3',4'-O,O-methylidineflavellagic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069251996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,5-O-Trimethyl-3',4'-O,O-methylidineflavellagic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20219319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


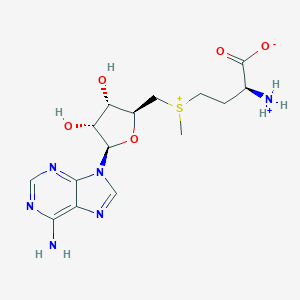
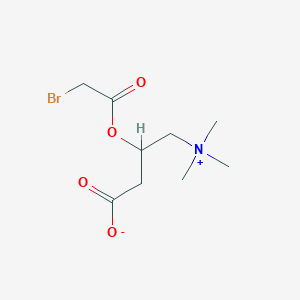
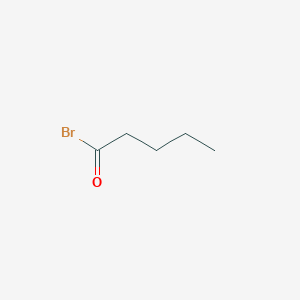
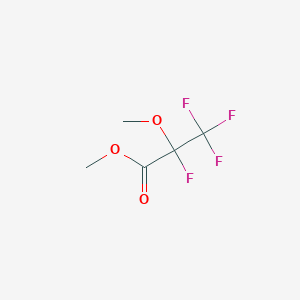

![6-Methyl-1,5-dihydroimidazo[4,5-f]indazole](/img/structure/B158394.png)
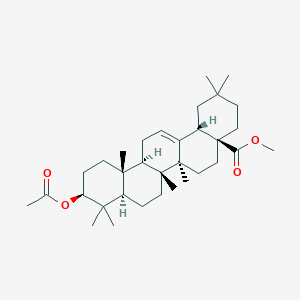

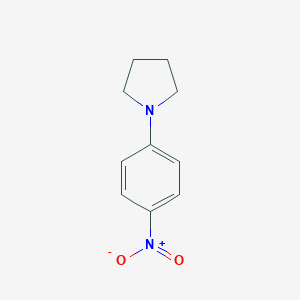
![9-methyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione](/img/structure/B158408.png)
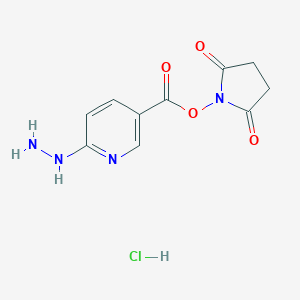
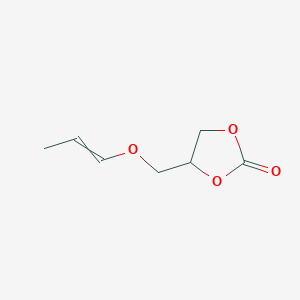
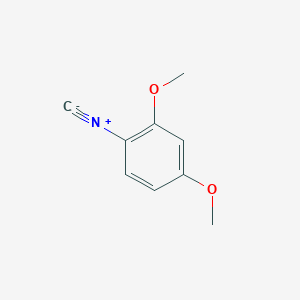
![1H-Pyrazole-3-carboxylicacid,4,5-dihydro-5-oxo-4-[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-1-(4-sulfophenyl)-](/img/structure/B158414.png)
